molecular formula C25H21N5O3S B7980975 MK-8033 CAS No. 1196681-38-5

MK-8033

Cat. No. B7980975
CAS RN: 1196681-38-5
M. Wt: 471.5 g/mol
InChI Key: VMJFTOSOFDEKTM-UHFFFAOYSA-N
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Description

MK-8033 is an orally active ATP competitive c-Met/Ron dual inhibitor . It binds 3-fold more tightly to the phosphorylated c-Met kinase domain than to its unphosphorylated counterpart . It can be used in the research of cancers, such as breast and bladder cancers, non-small cell lung cancers (NSCLCs) .


Synthesis Analysis

MK-8033 activates the immune system by binding to the epidermal growth factor receptor on the surface of cancer cells, triggering an immune response . It has also been shown to be effective in combination therapy with paclitaxel and cisplatin for the treatment of prostate cancer .


Molecular Structure Analysis

The molecular formula of MK-8033 is C25H21N5O3S . It has a molecular weight of 471.53 . It binds more tightly to phosphorylated c-Met (Kd= 3.2 nM) than to its unphosphorylated counterpart (Kd = 10.4 nM) .


Chemical Reactions Analysis

MK-8033 has demonstrated anti-tumor activity in preclinical models . It binds 3-fold more tightly to phosphorylated c-Met kinase domain than to its unphosphorylated counterpart .


Physical And Chemical Properties Analysis

MK-8033 has a molecular weight of 471.53 . It is a solid substance . It is soluble in DMSO . It should be stored at -20°C in a dry place .

Scientific Research Applications

  • Cancer Treatment : MK-8033 is a highly specific c-Met/Ron dual inhibitor, investigated in Phase I clinical trials for cancer treatment. It shows high specificity despite being an inhibitor of an activated kinase conformation, which contrasts established beliefs (Northrup, 2010).

  • Safety and Efficacy in Human Trials : A first-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors established its safety and maximum tolerated dose. The study found limited clinical activity, but the drug was well tolerated without significant toxicity issues (Keedy et al., 2018).

  • In Vitro and In Vivo Tumor Suppression : MK-8033 has shown effectiveness in suppressing tumor cell growth both in vitro and in vivo. It inhibits kinase activity of c-Met and Ron, making it potent against wild type c-Met and oncogenic c-Met mutants. This inhibition results in suppressed tumor growth in gastric and NSCLC xenograft models (Harrington et al., 2009).

  • Radiosensitization in Non–Small-Cell Lung Cancer : MK-8033 has been studied for its potential to increase the sensitivity of non-small-cell lung cancer (NSCLC) cells to radiation. This could potentially improve local control of unresectable lung cancers (Bhardwaj et al., 2012).

Mechanism of Action

MK-8033 is a small-molecule inhibitor of c-Met that binds preferentially to the activated conformation . It has demonstrated anti-tumor activity in preclinical models .

Safety and Hazards

MK-8033 should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21/h2-13,15,29H,14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJFTOSOFDEKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143002
Record name MK-8033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-8033

CAS RN

1001917-37-8
Record name MK-8033
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001917378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-8033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-8033
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350H6PBQ5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.